molecular formula C21H23NO4S B2713991 (2E)-3-phenylprop-2-en-1-yl 4-(piperidin-1-ylsulfonyl)benzoate CAS No. 325851-06-7

(2E)-3-phenylprop-2-en-1-yl 4-(piperidin-1-ylsulfonyl)benzoate

Cat. No.: B2713991
CAS No.: 325851-06-7
M. Wt: 385.48
InChI Key: DGSWMSCDOYLVBG-JXMROGBWSA-N
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Description

(2E)-3-phenylprop-2-en-1-yl 4-(piperidin-1-ylsulfonyl)benzoate is an organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenylprop-2-en-1-yl 4-(piperidin-1-ylsulfonyl)benzoate typically involves a multi-step process. One common route includes the following steps:

    Preparation of 3-phenylprop-2-en-1-ol: This can be achieved through the aldol condensation of benzaldehyde with acetaldehyde, followed by reduction.

    Formation of 4-(piperidin-1-ylsulfonyl)benzoic acid: This involves the sulfonylation of 4-aminobenzoic acid with piperidine and a sulfonyl chloride reagent.

    Esterification: The final step involves the esterification of 3-phenylprop-2-en-1-ol with 4-(piperidin-1-ylsulfonyl)benzoic acid under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenylprop-2-en-1-yl 4-(piperidin-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can lead to the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the ester linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide) are used under various conditions.

Major Products

    Oxidation: Products include phenylpropanoic acid derivatives and sulfonylbenzoic acid derivatives.

    Reduction: Products include phenylpropanol derivatives and piperidinylbenzoate derivatives.

    Substitution: Products vary depending on the nucleophile used, leading to substituted aromatic or ester derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-3-phenylprop-2-en-1-yl 4-(piperidin-1-ylsulfonyl)benzoate is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which (2E)-3-phenylprop-2-en-1-yl 4-(piperidin-1-ylsulfonyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic and aliphatic structures allow it to fit into active sites of enzymes, inhibiting or modifying their activity. Additionally, the sulfonyl group can form strong interactions with amino acid residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-phenylprop-2-en-1-yl 4-(morpholin-1-ylsulfonyl)benzoate
  • (2E)-3-phenylprop-2-en-1-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate
  • (2E)-3-phenylprop-2-en-1-yl 4-(azepan-1-ylsulfonyl)benzoate

Uniqueness

Compared to similar compounds, (2E)-3-phenylprop-2-en-1-yl 4-(piperidin-1-ylsulfonyl)benzoate exhibits unique properties due to the presence of the piperidine ring. This ring structure provides a balance between hydrophobic and hydrophilic interactions, enhancing its solubility and reactivity. Additionally, the piperidine ring can engage in hydrogen bonding and π-π interactions, making it a versatile scaffold for drug design and material science applications.

Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] 4-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c23-21(26-17-7-10-18-8-3-1-4-9-18)19-11-13-20(14-12-19)27(24,25)22-15-5-2-6-16-22/h1,3-4,7-14H,2,5-6,15-17H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSWMSCDOYLVBG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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